molecular formula C37H28Li2N6Na2O15S4 B12792666 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt CAS No. 75198-97-9

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt

Cat. No.: B12792666
CAS No.: 75198-97-9
M. Wt: 984.8 g/mol
InChI Key: GPAJCZKCNQXQFB-UHFFFAOYSA-J
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Description

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in both research and industrial applications.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt typically involves a multi-step process:

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt undergoes various chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in catalysis and as a dye intermediate .

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. Similar compounds include:

This compound’s unique structure and properties make it a valuable molecule in various scientific and industrial fields.

Properties

CAS No.

75198-97-9

Molecular Formula

C37H28Li2N6Na2O15S4

Molecular Weight

984.8 g/mol

IUPAC Name

dilithium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

GPAJCZKCNQXQFB-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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